

Navigating Patient Recruitment for S1806: A Technical Support Guide

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Compound of Interest

Compound Name: SSE1806
Cat. No.: B12392303

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to patient recruitment for the S1806 clinical trial.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for patient screen failure in the S1806 trial?

A1: Patient screen failures in the S1806 trial often stem from its specific eligibility criteria. Key reasons include:

- **Histology:** The trial requires histologically proven T2-T4a N0M0 urothelial carcinoma of the bladder. Patients with mixed urothelial carcinoma are eligible, but the presence of small cell carcinoma is an exclusion criterion.[\[1\]](#)
- **Timing of Procedures:** There are strict windows for key procedures. For instance, the initial diagnosis must be within 120 days of randomization, and a transurethral resection of bladder tumor (TURBT) must be performed within 70 days prior to randomization.[\[1\]](#)
- **Prior Treatment:** Patients who have received prior systemic chemotherapy for bladder cancer are not eligible for the trial.[\[1\]](#)
- **Comorbidities:** Active infections requiring oral or IV antibiotics within 14 days of randomization, or active autoimmune diseases requiring systemic treatment in the past two

years, are grounds for exclusion.[1]

- Liver Function: Patients must have adequate hepatic function, with specific thresholds for total bilirubin, AST, and ALT levels.[1]

Q2: A potential candidate has an enlarged lymph node on imaging. What is the protocol, and how does this impact recruitment?

A2: If a patient presents with a lymph node ≥ 1.0 cm in its shortest cross-sectional diameter on CT or MRI, a biopsy of that enlarged lymph node is required. This biopsy must show no tumor involvement and must be conducted within 70 days prior to randomization. This adds a logistical step that can delay enrollment and may lead to screen failure if the biopsy is positive. [1]

Q3: How can we address patient concerns about the treatment arms and potential side effects?

A3: Transparent communication is crucial. Patients may have fears about the adverse effects of chemoradiotherapy and the addition of an immunotherapy agent (Atezolizumab).[2] It is important to:

- Clearly explain the rationale for the study and both treatment arms.
- Provide comprehensive information on the potential risks and benefits of concurrent chemoradiotherapy with or without Atezolizumab.
- Emphasize that all participants will receive active treatment.
- Ensure patients understand the supportive care measures in place to manage side effects.

Q4: Our site is struggling to meet recruitment targets. What strategies can we employ?

A4: Underperforming sites are a common challenge in multi-center trials.[3] Consider the following strategies:

- Enhance Local Awareness: Collaborate with local urology and oncology practices to increase awareness of the S1806 trial.

- **Patient Education:** Develop patient-friendly materials that explain the trial in clear, accessible language.
- **Streamline Screening:** Create a pre-screening checklist based on the detailed eligibility criteria to quickly identify potentially eligible candidates.
- **Address Logistical Barriers:** For patients who live far from the trial site, provide information on resources for transportation and accommodation. Financial concerns can also be a barrier for some patients.[\[4\]](#)

Troubleshooting Guides

Issue: Difficulty Adhering to Procedural Timelines

Symptoms:

- Delays in obtaining diagnostic histology.
- Scheduling conflicts for TURBT within the 70-day window.
- Lag time in receiving results from lymph node biopsies.

Solutions:

- **Prospective Patient Identification:** Work closely with referring urologists and oncologists to identify potential S1806 candidates as early as possible in their diagnostic journey.
- **Dedicated Trial Navigation:** Assign a clinical trial navigator or coordinator to guide patients through the pre-enrollment process, ensuring timely scheduling of all necessary procedures.
- **Establish Clear Communication Channels:** Maintain open lines of communication between the research team, the patient, and the various clinical departments involved (urology, radiology, pathology) to expedite procedures and results.

Issue: High Rate of Screen Failures Due to Lab Values

Symptoms:

- A significant number of otherwise eligible patients are excluded based on liver function tests (bilirubin, AST, ALT).

Solutions:

- **Pre-Screening Lab Work:** If possible, conduct preliminary, non-invasive pre-screening of lab values before initiating more invasive and time-consuming screening procedures.
- **Review Medication and Comorbidities:** Thoroughly review the patient's current medications and comorbidities to identify any transient factors that may be affecting liver function and could be addressed prior to formal screening.

Quantitative Data Summary

Eligibility Criteria Category	Key Parameter	Specification	Source
Histology	Tumor Type	Histologically proven, T2-T4a N0M0 urothelial carcinoma of the bladder	[1]
Small Cell Component	Not eligible if present	[1]	
Procedural Timelines	Diagnosis to Randomization	Within 120 days	[1]
TURBT to Randomization	Within 70 days	[1]	
Imaging to Randomization	Within 70 days	[1]	
Lymph Node Biopsy to Randomization	Within 70 days (if applicable)	[1]	
Prior Treatment	Systemic Chemotherapy	Not eligible if received for bladder cancer	[1]
Comorbidities	Active Infection	No oral or IV antibiotics within 14 days of randomization	[1]
Autoimmune Disease	No systemic treatment in the past 2 years	[1]	
Hepatic Function	Total Bilirubin	$\leq 1.5 \times \text{IULN}$ (or $< 3.0 \text{ mg/dL}$ for Gilbert's Syndrome)	[1]
AST or ALT	$< 2.5 \times \text{IULN}$	[1]	

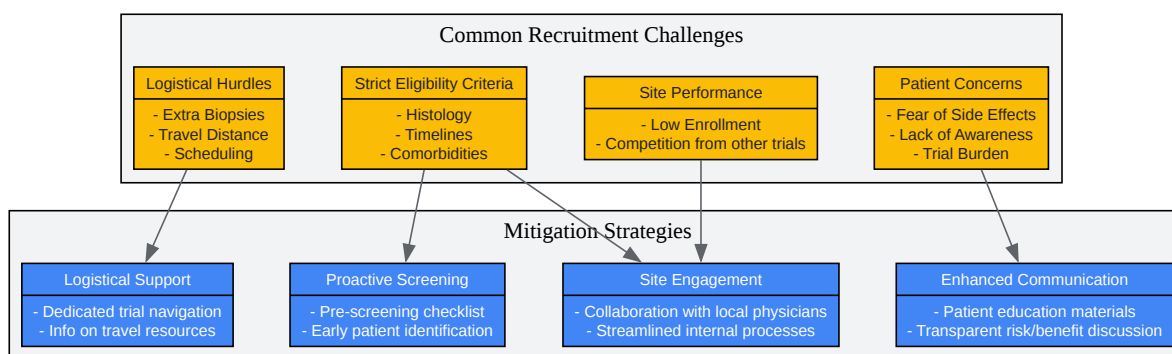
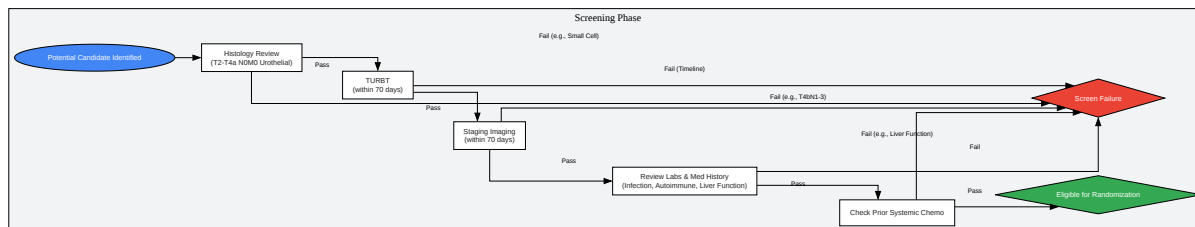
Experimental Protocols

While the provided information does not detail specific laboratory experimental protocols, the core clinical protocol revolves around the following:

Patient Screening and Enrollment Protocol:

- Initial Identification: Identify patients with suspected or newly diagnosed muscle-invasive bladder cancer.
- Informed Consent: Obtain informed consent to begin the screening process.
- Histological Confirmation: Confirm diagnosis of T2-T4a N0M0 urothelial carcinoma via pathology review.
- Staging and Imaging: Perform CT or MRI of the chest, abdomen, and pelvis for staging.
- TURBT: Ensure the patient undergoes a maximal TURBT.
- Lymph Node Biopsy (if required): If lymph nodes are ≥ 1.0 cm, a biopsy is performed to confirm they are negative for tumor involvement.
- Review of Medical History and Labs: Thoroughly review the patient's medical history, concomitant medications, and results of blood work (including liver function tests) against the trial's inclusion/exclusion criteria.
- Patient-Reported Outcomes: Confirm the patient is able to complete the required questionnaires in English or Spanish.
- Randomization: If all criteria are met, the patient is randomized to one of the two treatment arms.

Visualizations



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